REACTION_CXSMILES
|
[N:1]([C:4]1([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)[C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:7][CH2:6][CH2:5]1)=[N+]=[N-].FC(F)(F)C1C=CC(C2(O)C3N=CC=CC=3CCC2)=CC=1.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.C1CCN2C(=NCCC2)CC1.[N-]=[N+]=[N-].[Na+]>CCOC(C)=O.O.C1(C)C=CC=CC=1>[F:23][C:20]([F:21])([F:22])[C:17]1[CH:18]=[CH:19][C:14]([C:4]2([NH2:1])[C:13]3[N:12]=[CH:11][CH:10]=[CH:9][C:8]=3[CH2:7][CH2:6][CH2:5]2)=[CH:15][CH:16]=1 |f:4.5|
|
Name
|
8-azido-8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1(CCCC=2C=CC=NC12)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)O)(F)F
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined EtOAc layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
|
Type
|
WASH
|
Details
|
eluting with 0-40% EtOAc in hexane
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |